molecular formula C13H19Cl2N3S B15193974 Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride CAS No. 123824-02-2

Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride

Cat. No.: B15193974
CAS No.: 123824-02-2
M. Wt: 320.3 g/mol
InChI Key: QBWLJGGVBJRJIE-UHFFFAOYSA-N
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Description

Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that features a benzanamine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzanamine core, followed by the introduction of the N,N-dimethyl groups. The imidazole ring is then attached through a thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can act as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzanamine derivatives and imidazole-containing molecules. Examples are:

  • Benzanamine, N,N-dimethyl-2-(((1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
  • Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, monohydrochloride

Uniqueness

What sets benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole ring and the thioether linkage allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

123824-02-2

Molecular Formula

C13H19Cl2N3S

Molecular Weight

320.3 g/mol

IUPAC Name

N,N-dimethyl-2-[(1-methylimidazol-2-yl)sulfanylmethyl]aniline;dihydrochloride

InChI

InChI=1S/C13H17N3S.2ClH/c1-15(2)12-7-5-4-6-11(12)10-17-13-14-8-9-16(13)3;;/h4-9H,10H2,1-3H3;2*1H

InChI Key

QBWLJGGVBJRJIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=CC=CC=C2N(C)C.Cl.Cl

Origin of Product

United States

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